Product packaging for (3,4-Dichloro-2-fluorophenyl)methanamine(Cat. No.:)

(3,4-Dichloro-2-fluorophenyl)methanamine

Cat. No.: B13006646
M. Wt: 194.03 g/mol
InChI Key: NRJFPVKUCKIDOD-UHFFFAOYSA-N
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Description

(3,4-Dichloro-2-fluorophenyl)methanamine is a useful research compound. Its molecular formula is C7H6Cl2FN and its molecular weight is 194.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2FN B13006646 (3,4-Dichloro-2-fluorophenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Cl2FN

Molecular Weight

194.03 g/mol

IUPAC Name

(3,4-dichloro-2-fluorophenyl)methanamine

InChI

InChI=1S/C7H6Cl2FN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H,3,11H2

InChI Key

NRJFPVKUCKIDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)F)Cl)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical structure and connectivity of a compound.

¹H NMR spectroscopy for (3,4-Dichloro-2-fluorophenyl)methanamine provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by signals corresponding to the aromatic protons and the aliphatic protons of the aminomethyl group.

The aromatic region is expected to show two signals for the protons on the substituted benzene (B151609) ring. The proton at position 6 (H-6) would likely appear as a doublet of doublets due to coupling with the adjacent proton (H-5) and the fluorine atom at C-2. The proton at position 5 (H-5) would appear as a doublet, coupling with H-6. The aminomethyl group (CH₂NH₂) gives rise to two signals: a singlet for the benzylic protons (CH₂) and a broad singlet for the amine protons (NH₂), the latter of which can exchange with deuterium (B1214612) in solvents like D₂O.

While specific experimental data is not available in the provided search results, expected chemical shifts can be estimated based on analogous structures and substituent effects. organicchemistrydata.org

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (H-5, H-6) 7.2 - 7.6 m (multiplet) N/A
CH₂ (Benzylic) ~3.9 s (singlet) N/A

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display signals for each unique carbon atom. This includes six distinct signals for the aromatic carbons and one signal for the benzylic carbon of the aminomethyl group.

The carbon atoms directly bonded to electronegative substituents (chlorine and fluorine) will have their chemical shifts significantly influenced. The carbon bonded to fluorine (C-2) will exhibit a large C-F coupling constant. The chemical shifts of the other aromatic carbons provide insight into the electronic effects of the substituents on the ring. organicchemistrydata.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-Ar (Aromatic) 115 - 155
C-F (Aromatic) 150 - 165 (with C-F coupling)
C-Cl (Aromatic) 125 - 140

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Assignments for individual aromatic carbons require advanced NMR techniques.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. diva-portal.orgipb.pt These methods are crucial for complex structures where 1D spectra may be ambiguous. researchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, it would definitively show the correlation between the aromatic protons H-5 and H-6.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It would be used to link the signals of H-5, H-6, and the benzylic CH₂ protons to their corresponding carbon signals (C-5, C-6, and the benzylic carbon).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular structure. Key expected correlations would include the benzylic CH₂ protons to the aromatic carbons C-1, C-2, and C-6, confirming the position of the aminomethyl group.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal the spatial proximity of atoms. diva-portal.orgipb.pt This could be used to confirm the substitution pattern by observing through-space interactions, for instance, between the benzylic protons and the proton at H-6.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques, it offers high sensitivity and specificity for analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would provide its retention time and a mass spectrum detailing its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular weight. The characteristic isotopic pattern of the two chlorine atoms (a 3:2 ratio for M⁺, M+2, and M+4 peaks) would be a key identifier. Common fragmentation pathways would likely involve the loss of the aminomethyl group (-CH₂NH₂) or cleavage of halogen atoms. While GC-MS is a robust technique, derivatization may sometimes be employed to improve the chromatographic properties of polar amines. nih.gov

Liquid chromatography-mass spectrometry is particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds like this compound. researchgate.net This technique separates the analyte from a sample matrix using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) before it enters the mass spectrometer. chromatographyonline.com

High-Resolution Tandem Mass Spectrometry (HRMS/MS)

High-resolution tandem mass spectrometry (HRMS/MS) is a powerful technique for elucidating molecular structures by providing highly accurate mass measurements of a precursor ion and its fragments. This allows for the determination of elemental compositions and the identification of structural motifs. In a typical HRMS/MS experiment, the intact molecule is first ionized, often by protonation to form the [M+H]⁺ adduct, and its exact mass is measured. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

For this compound, the analysis would reveal the molecular formula through the high-resolution mass of the parent ion. Subsequent fragmentation would likely proceed through characteristic pathways for benzylamines. Common fragmentation patterns include the cleavage of the C-C bond between the phenyl ring and the methylene (B1212753) group, leading to the formation of a dichlorofluorotropylium ion or a dichlorofluorobenzyl cation. Another expected fragmentation is the loss of the aminomethyl group (-CH₂NH₂). The high resolution of the measurement allows for the differentiation of ions with very similar nominal masses, providing a high degree of confidence in the structural assignment.

Table 1: Predicted High-Resolution Tandem Mass Spectrometry Data for [M+H]⁺ Adduct

Adductm/z (Mass/Charge Ratio)Predicted Collision Cross Section (Ų)
[M+H]⁺193.99341133.2
[M+Na]⁺215.97535144.6
[M+K]⁺231.94929138.8
[M+NH₄]⁺211.01995154.2

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR an invaluable tool for identifying the presence of these groups within a molecule.

The FT-IR spectrum of this compound would exhibit several key absorption bands corresponding to its constituent parts: the primary amine, the methylene group, and the substituted aromatic ring. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3500-3300 cm⁻¹. lumenlearning.com The C-H stretching vibrations of the aromatic ring typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹. libretexts.org

The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of complex vibrations, including C-C stretching within the ring, C-N stretching, and various bending modes. The strong absorptions corresponding to the C-Cl and C-F bonds are also found in this region. Specifically, the C-Cl stretch is typically observed between 850-550 cm⁻¹, and the C-F stretch appears in the 1350-1000 cm⁻¹ range. lumenlearning.comuniroma1.it Aromatic C-C stretching vibrations in the ring usually give rise to bands in the 1600-1400 cm⁻¹ region. vscht.cz

Table 2: Characteristic FT-IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch3500 - 3300 (two bands)Weak-Medium
Primary Amine (R-NH₂)N-H Bend1650 - 1580Weak-Medium
Aromatic RingC-H Stretch3100 - 3000Weak-Medium
Methylene (-CH₂-)C-H Stretch2935 - 2845Medium-Strong
Aromatic RingC=C Stretch1600 - 1400Medium
Alkyl HalideC-F Stretch1350 - 1000Strong
Alkyl HalideC-Cl Stretch850 - 550Strong

Data compiled from general spectroscopic tables. lumenlearning.comlibretexts.orguniroma1.it

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the molar absorptivity are characteristic of the chromophores—the light-absorbing parts of a molecule.

For this compound, the chromophore is the substituted benzene ring. Aromatic compounds typically display multiple absorption bands in the UV region arising from π→π* transitions. libretexts.org For a simple benzylamine (B48309), absorption maxima are observed around 206 nm and 256 nm. sielc.com The presence of halogen substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The chlorine and fluorine atoms, with their non-bonding electron pairs, can participate in n→π* transitions, although these are generally much weaker than π→π* transitions. libretexts.orglibretexts.org The exact λmax values would be determined by recording the spectrum in a suitable non-absorbing solvent, such as ethanol (B145695) or hexane.

Table 3: Expected UV-Vis Absorption Data

ChromophoreElectronic TransitionExpected λmax (nm)Notes
Substituted Benzene Ringπ → π~210-230High intensity (E-band)
Substituted Benzene Ringπ → π~260-290Lower intensity (B-band), shifted due to substituents

Expected values based on data for benzylamine and general principles of substituent effects. libretexts.orgsielc.com

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

To perform this analysis, a high-quality single crystal of this compound would be required. The analysis would reveal the exact conformation of the molecule in the solid state, including the orientation of the aminomethyl group relative to the plane of the aromatic ring. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amine group and halogen-halogen interactions, that dictate the crystal packing.

While a crystal structure for this compound is not publicly documented, data from closely related compounds like 3,4-Dichlorobenzoic acid can illustrate the type of information obtained. nih.gov The analysis provides the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice.

Table 4: Illustrative Crystallographic Data from a Related Compound (3,4-Dichlorobenzoic Acid)

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)3.7527
b (Å)6.2589
c (Å)30.957
α (°)90.00
β (°)90.871
γ (°)90.00
Volume (ų)727.4

Data for 3,4-Dichlorobenzoic acid from the Crystallography Open Database (COD Number 4130597). nih.gov This data serves as an example of the precise structural information yielded by single-crystal X-ray diffraction.

Investigation of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical factor in the development of pharmaceuticals and materials, as different polymorphs can exhibit varying physical properties. The potential for polymorphism in this compound is high due to the molecule's conformational flexibility and the presence of multiple functional groups capable of forming diverse intermolecular interactions.

The crystal packing of halogenated aromatic compounds is heavily influenced by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions. In the case of the title compound, the primary amine (-CH₂NH₂) group, the phenyl ring, and the chloro and fluoro substituents all play crucial roles.

The arrangement of molecules in the solid state is dictated by a drive to achieve the most stable energetic conformation. The crystal packing is often stabilized by a network of weak interactions. For instance, in related chloro- and fluoro-substituted aromatic compounds, crystal structures are frequently stabilized by C-H···F, C-H···O, F···F, and F···O supramolecular contacts, which organize molecules into sheets or other complex arrangements. The substitution of different functional groups can qualitatively alter the packing behavior.

In analogous dichlorinated compounds, molecules often organize into layers or sheets, with intermolecular interactions such as N···Cl and O···Cl playing a significant role. It is plausible that this compound would adopt a packing arrangement where molecules are linked into supramolecular chains or dimers via hydrogen bonds involving the amine group, further stabilized by halogen-halogen (Cl···Cl) and halogen-hydrogen (C-H···Cl, C-H···F) contacts. The presence of two different types of layers in the crystal structure of some polymorphic compounds highlights the subtle energetic balance that can lead to complex packing arrangements.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonds are among the most influential non-covalent interactions governing the structure and properties of molecular crystals. For this compound, both intramolecular and intermolecular hydrogen bonds are anticipated.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between one of the amine protons (N-H) and the ortho-positioned fluorine atom (N-H···F). The existence and strength of such a bond depend on the geometry of the molecule, specifically the torsion angle that brings the donor and acceptor atoms into proximity. In similar scaffolds, such as 4-anilino-5-fluoroquinazolines, intramolecular N-H···F interactions are observed with H···F distances around 2.0 Å. These interactions are often weak but can be significant in enforcing a specific conformation, such as a syn-periplanar orientation between the N-H and C-F bonds.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are expected to be the dominant force in the crystal packing of this compound. The primary amine group is a strong hydrogen bond donor and can also act as an acceptor.

N-H···N Interactions: Molecules can link together via N-H···N hydrogen bonds to form common supramolecular synthons, such as centrosymmetric dimers or one-dimensional chains.

C-H···F/Cl Interactions: The aromatic and methylene C-H groups can act as weak hydrogen bond donors to the electronegative fluorine and chlorine atoms on neighboring molecules. In related structures, C-H···F interactions are frequently observed, sometimes forming ring motifs. nih.gov

N-H···F/Cl Interactions: The amine protons can also form intermolecular hydrogen bonds with the halogen atoms of adjacent molecules.

Table 1: Predicted Hydrogen Bonding Geometries in this compound Based on Analogous Compounds

Donor (D)Hydrogen (H)Acceptor (A)Interaction TypeTypical D···A Distance (Å)Typical D-H···A Angle (°)
NHNIntermolecular2.9 - 3.2150 - 170
NHFIntramolecular2.6 - 2.8130 - 145
NHFIntermolecular2.8 - 3.1140 - 160
NHClIntermolecular3.2 - 3.5140 - 160
CHFIntermolecular3.1 - 3.4130 - 150
CHClIntermolecular3.5 - 3.8130 - 150

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal's electron density into molecular fragments, allowing for a detailed examination of how neighboring molecules interact. By mapping properties like dnorm (a normalized contact distance), one can identify regions of close contact, which appear as red spots on the surface and signify strong interactions like hydrogen bonds.

Although a Hirshfeld analysis for this compound cannot be performed without its crystallographic information file (CIF), we can predict the nature of its intermolecular contacts by examining analyses of similar molecules containing dichlorophenyl or fluorophenyl groups.

For example, the Hirshfeld analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol reveals that the most significant contributions to surface contacts are from H···H (47.0%), Cl···H (19.5%), C···H (12.1%), and F···H (10.7%) interactions. nih.govresearchgate.net This indicates that while diffuse van der Waals forces (H···H) are dominant, contacts involving the halogen atoms are collectively responsible for a substantial portion of the crystal packing stabilization.

Similarly, in another complex, (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, the primary contacts are Cl···H (13.8%), C···C (12.7%), Cl···Cl (12.4%), and F···H (10.2%). nih.gov The presence of significant Cl···Cl contacts points to the importance of halogen bonding in the crystal structure.

From these examples, a Hirshfeld analysis of this compound would be expected to show:

A high percentage of H···H contacts , typical for organic molecules.

Significant Cl···H/H···Cl and F···H/H···F contacts , corresponding to hydrogen bonds and general van der Waals forces. The N-H protons would create prominent sharp spikes in the 2D fingerprint plots for these interactions.

Notable C···H/H···C contacts , representing interactions with the aromatic ring.

Possible Cl···Cl and Cl···F contacts , indicating the role of halogen-halogen interactions in the crystal packing.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

Intermolecular ContactContribution in Compound A (%)¹Contribution in Compound B (%)²Contribution in Compound C (%)³
H···H10.147.024.5
Cl···H / H···Cl13.819.5-
F···H / H···F10.210.717.7
C···H / H···C8.312.1-
C···C (π-π)12.7--
Cl···Cl12.4--
O···H / H···O---

¹(E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one nih.gov ²2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol nih.govresearchgate.net ³(E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one pnrjournal.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules. For (3,4-Dichloro-2-fluorophenyl)methanamine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its key chemical features. researchgate.netresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. scispace.com The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.

These calculated parameters can be validated by comparison with experimental data from techniques like X-ray crystallography, if available. For related dichlorophenyl derivatives, studies have shown that optimized geometries using DFT methods are in good agreement with crystallographic parameters. scispace.com The steric hindrance caused by the chlorine atoms at the 3 and 4 positions, along with the fluorine atom at the 2-position, significantly influences the rotational freedom of the methanamine group.

Table 1: Representative Theoretical Structural Parameters for this compound (Note: These are illustrative values based on DFT calculations for analogous compounds and may not represent experimental data.)

ParameterBond/AngleTheoretical Value
Bond LengthC-F~1.35 Å
C-Cl (C3)~1.74 Å
C-Cl (C4)~1.74 Å
C-C (aromatic)~1.39 - 1.41 Å
C-CH2~1.51 Å
C-N~1.47 Å
Bond AngleF-C2-C1~118°
Cl-C3-C4~121°
C2-C1-CH2~122°
Dihedral AngleC2-C1-CH2-NVaries with conformation

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculations yield harmonic vibrational frequencies, which are typically scaled by an empirical factor to account for anharmonicity and improve agreement with experimental spectra. researchgate.netresearchgate.net

Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of chemical bonds. The analysis for this compound would reveal characteristic frequencies for the C-F, C-Cl, N-H, and C-H stretching and bending modes. For instance, C-Cl stretching modes in chlorinated hydrocarbons are known to be sensitive to the local conformation and are typically observed in the 500-800 cm⁻¹ region. umich.edu The interpretation of these vibrational modes is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. scispace.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are illustrative values based on DFT calculations for analogous compounds and may not represent experimental data.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch-NH₂~3500 - 3600
N-H Symmetric Stretch-NH₂~3400 - 3500
C-H Aromatic StretchAr-H~3000 - 3100
C-H Aliphatic Stretch-CH₂-~2900 - 3000
N-H Scissoring-NH₂~1590 - 1650
C=C Aromatic StretchAr~1400 - 1600
C-F StretchAr-F~1100 - 1250
C-Cl StretchAr-Cl~500 - 800

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted spectrum would show absorption bands corresponding to π → π* and n → π* transitions within the substituted benzene (B151609) ring. The positions and intensities of these bands are influenced by the electronic effects of the halogen and methanamine substituents. dergipark.org.tr

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference. liverpool.ac.uk For this compound, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted. The accuracy of these predictions, especially for ¹⁹F, can be high enough to distinguish between different fluorine environments in multifluorinated aromatic compounds. researchgate.netrsc.org The predicted shifts are sensitive to the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents.

Molecular Orbital Analysis

The study of molecular orbitals provides fundamental insights into the electronic behavior and reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the chemical stability and reactivity of the molecule. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms. The distribution of these orbitals determines the sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 3: Representative Theoretical Electronic Properties for this compound (Note: These are illustrative values based on DFT calculations for analogous compounds and may not represent experimental data.)

PropertyPredicted Value (eV)
HOMO Energy~ -6.0 to -7.0
LUMO Energy~ -1.5 to -2.5
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation.

Red/Yellow/Orange Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with nucleophilic centers.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show a distinct distribution of potential. The region around the nitrogen atom of the aminomethyl group is expected to be the most negative (red), owing to the high electron density of its lone pair. This makes it a primary site for protonation and hydrogen bonding interactions. mdpi.com The electronegative fluorine and chlorine atoms would also create areas of negative potential. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them hydrogen bond donors. The aromatic ring itself would present a complex potential surface, influenced by the competing electronic effects of the substituents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov While no specific QSAR studies on derivatives of this compound are publicly documented, a theoretical QSAR model can be proposed.

A QSAR study would involve designing a series of derivatives by modifying the parent structure, for instance, by substituting the amine group or altering the halogen positions. The biological activity (e.g., antifungal, antibacterial) of these derivatives would then be measured. nih.govmdpi.com Various physicochemical and structural parameters, known as descriptors, would be calculated for each derivative. These descriptors can include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific bond lengths.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

A mathematical model would then be generated using statistical methods like multiple linear regression (MLR) to create an equation that predicts activity based on the most relevant descriptors. researchgate.net Such a model helps in understanding the structural requirements for activity and in designing new, more potent compounds. researchgate.net

Table 2: Hypothetical Descriptors for a QSAR Study of Derivatives

DerivativeLogPMolecular Weight ( g/mol )Dipole Moment (Debye)Predicted Activity (IC₅₀, µM)
Compound 12.95208.052.515.2
Compound 23.10222.082.812.5
Compound 32.80206.072.318.1
Compound 43.55242.103.19.8

Note: This table is illustrative, showing the type of data that would be generated in a QSAR analysis.

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, a large dipole moment, and extended π-conjugation can exhibit non-linear optical (NLO) properties. These materials interact with strong electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β).

This compound possesses features that suggest potential NLO activity: an electron-donating group (-NH₂) and electron-withdrawing groups (-Cl, -F) connected through a π-conjugated system (the phenyl ring). This donor-π-acceptor framework can lead to a significant change in dipole moment upon electronic excitation, which is a key requirement for a large hyperpolarizability value.

Theoretical calculations using methods like Density Functional Theory (DFT) can predict these NLO properties. The calculated values of α and β can be compared to standard NLO materials like urea (B33335) to assess the compound's potential for applications in optical technologies.

Tautomeric Equilibria and Intramolecular Proton Transfer Studies

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. researchgate.net The most common form is keto-enol tautomerism. nih.gov For this compound, the primary structure is an amine. Tautomerization would involve the transfer of a proton from the nitrogen atom to one of the carbon atoms of the phenyl ring, forming a non-aromatic imine-like structure.

Computational studies can calculate the Gibbs free energy (G) of potential tautomers to determine their relative stability and the equilibrium constant (K) for the interconversion. researchgate.net For this compound, any tautomeric form that disrupts the aromaticity of the phenyl ring would be highly energetically unfavorable. Therefore, under standard conditions, the compound is expected to exist almost exclusively in its aminomethylphenyl form. Intramolecular proton transfer from the amine to a ring carbon is not a significant process. However, intermolecular proton transfer, as seen in the formation of proton transfer complexes with acidic compounds, is a well-documented phenomenon. mdpi.com

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation around single bonds. The steric and electronic environment around the C(ring)-CH₂NH₂ bond in this compound imposes restrictions on its rotation.

The primary rotational barrier is influenced by the steric hindrance between the aminomethyl group and the ortho-fluorine substituent. Computational studies of similar structures suggest a rotational barrier of approximately 5–8 kcal/mol. The analysis of the potential energy surface typically reveals two main conformers:

Planar Conformer: Where the C-N bond is in the same plane as the aromatic ring. This conformation might be stabilized by maximizing conjugation between the nitrogen lone pair and the ring.

Perpendicular Conformer: Where the C-N bond is perpendicular to the plane of the ring.

Thermodynamic calculations generally show that the planar or near-planar conformer is the most stable energetic minimum, as it allows for favorable electronic delocalization while managing steric interactions.

Table 3: Calculated Energetic Profile of Conformers

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Stabilizing/Destabilizing Factors
Planar~0°0.0 (Reference)Favorable electronic delocalization
Perpendicular~90°+5.2Steric repulsion between amine H and ortho-F

Note: Energy values are representative for this class of compound.

Role As a Key Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor in Heterocyclic Compound Synthesis

The structure of (3,4-Dichloro-2-fluorophenyl)methanamine makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. bldpharm.com Heterocyclic moieties are present in an estimated 85% of all biologically active compounds, making them a cornerstone of drug discovery. nih.gov The primary amine functionality of the methanamine group serves as a crucial handle for cyclization reactions, allowing it to be readily incorporated into various ring systems.

Synthetic strategies can utilize this amine to react with dicarbonyl compounds, acid chlorides, or other bifunctional electrophiles to construct rings such as pyrimidines, pyrazoles, and imidazoles. For example, in syntheses analogous to the Biginelli or Hantzsch reactions, this amine can be a key component in multicomponent reactions to build dihydropyrimidine (B8664642) and related heterocyclic scaffolds. amazonaws.com The synthesis of modern, complex heterocyclic drugs often relies on starting materials with specific halogenation patterns. For instance, the synthesis of the anticancer drug Sotorasib begins with 2,6-dichloro-5-fluoronicotinic acid, demonstrating the importance of such precisely substituted aromatic precursors in building advanced pyridopyrimidine ring systems. nih.gov Similarly, the cardiovascular drug Vericiguat, which features a fluorinated pyrazolopyridine core, is built from a fluorinated starting material, highlighting a recurring theme in the synthesis of modern heterocycles. nih.gov The (3,4-Dichloro-2-fluorophenyl) moiety from the parent amine is thus carried into the final heterocyclic product, where the halogens can play critical roles in modulating the molecule's pharmacological profile.

Chiral Building Block Applications in Complex Molecule Synthesis

Asymmetric synthesis, the preparation of single enantiomers of chiral molecules, is fundamental to modern pharmacology, as different enantiomers of a drug can have vastly different efficacy and safety profiles. This compound is an achiral molecule, but it can be readily used to generate chiral derivatives or can be resolved into its enantiomers if modified to create a chiral center, making it a valuable chiral building block.

The primary amine can be derivatized or used in asymmetric reactions to introduce chirality. For example, reductive amination with a chiral ketone or acylation with a chiral acid chloride would produce diastereomers that can be separated. More advanced methods involve the use of this amine as a nucleophile in enantioselective, catalyst-controlled reactions. The synthesis of chiral fluorinated amino acids, for instance, has been achieved through methods like Schöllkopf's alkylation, demonstrating a pathway for creating chiral molecules with fluorinated phenyl groups. nih.gov Research into the asymmetric synthesis of complex molecules like difluorinated α-quaternary amino acids and hetero-pentasubstituted ferrocenes further underscores the sophisticated strategies available for creating enantioenriched compounds from halogenated precursors. rsc.orgccspublishing.org.cn By analogy, chiral versions of this compound or its immediate derivatives can serve as key fragments in the stereoselective synthesis of complex targets, such as pharmaceutical agents or agricultural chemicals, where a specific three-dimensional arrangement is crucial for biological activity. nih.gov

Utility in Combinatorial Chemistry and Compound Library Design

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large, diverse collections of molecules, known as chemical libraries, for high-throughput screening. nih.govnih.gov this compound is an excellent building block for such libraries due to its well-defined structure and reactive handle.

The primary amine group is particularly suitable for automated parallel synthesis. It can be easily coupled with a wide variety of building blocks, such as a library of carboxylic acids (to form amides), aldehydes/ketones (to form imines, which can be reduced to secondary amines), or isocyanates (to form ureas). This "plug-and-play" approach allows for the systematic creation of hundreds or thousands of distinct compounds, each bearing the core (3,4-Dichloro-2-fluorophenyl) scaffold. The resulting library of molecules can then be screened against biological targets like enzymes or receptors to identify "hit" compounds. The design of modern screening collections, such as the Global Health Chemical Diversity Library, often focuses on incorporating novel chemical spaces, and building blocks with unique substitution patterns like the title compound are valuable for achieving this diversity. nih.gov The specific dichlorofluoro-substitution pattern ensures that every compound in the library subset possesses these features, allowing for a focused investigation of how this particular motif influences biological activity across a range of molecular structures.

Application in Tracer Synthesis and Isotopic Labeling Studies

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses molecules labeled with short-lived positron-emitting isotopes, such as Carbon-11 (¹¹C, t½ ≈ 20 min) or Fluorine-18 (¹⁸F, t½ ≈ 110 min), to visualize and quantify physiological processes in vivo. The synthesis of these PET tracers is a specialized field of chemistry that requires rapid and efficient radiolabeling methods.

This compound is a highly suitable precursor for the synthesis of novel PET tracers. Its structure offers several routes for isotopic labeling:

¹¹C-Labeling: The primary amine can be reacted with a ¹¹C-labeled electrophile, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, in a process called ¹¹C-methylation to label the nitrogen atom. Alternatively, acylation with [¹¹C]acetyl chloride would label the molecule with a carbonyl-¹¹C group. This approach is demonstrated in the synthesis of other PET ligands where an amine is alkylated or acylated with a ¹¹C-reagent. nih.gov

¹⁸F-Labeling: While the existing fluorine atom is stable ¹⁹F, a related precursor could be designed for ¹⁸F-labeling. For example, a precursor with a nitro or trimethylammonium leaving group at the 2-position of the ring could undergo aromatic nucleophilic substitution with [¹⁸F]fluoride ion to introduce the radioisotope. The synthesis of tracers like [¹⁸F]fluoroetanidazole often involves the reaction of a precursor with [¹⁸F]fluoride. nih.gov

The resulting radiolabeled tracer, incorporating the dichlorofluorophenyl moiety, could then be used to study drug distribution, receptor occupancy, or disease states in the brain and other organs.

Strategic Importance of Fluorine Substitution in Synthetic Targets

The inclusion of fluorine in pharmaceutical compounds is a widely used and highly effective strategy in modern drug design. nih.gov Approximately 25% of all current drugs contain at least one fluorine atom. acs.org The fluorine atom at the 2-position of the this compound building block imparts several strategic advantages to the final synthetic targets derived from it.

Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, a primary pathway for drug clearance. Placing a fluorine atom on the ring can block this metabolic "soft spot". nih.govnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, and enzymes are generally unable to break it. This substitution prevents hydroxylation at that position, which can significantly increase the metabolic stability and in vivo half-life of a drug. nih.govnih.gov

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its presence can profoundly influence a molecule's electronic properties. mdpi.com This strong electron-withdrawing effect can lower the pKa of nearby functional groups, such as the amine in the parent compound, which can alter a drug's absorption and distribution profile by changing its ionization state at physiological pH. nih.gov Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com

Enhanced Binding Affinity: The fluorine atom can improve a drug's binding affinity for its target protein. acs.org It can participate in favorable intermolecular interactions within the protein's binding pocket, such as hydrogen bonds (with backbone N-H groups) or dipole-dipole interactions. These additional interactions can lead to a tighter fit and a more potent therapeutic effect. acs.org

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (3,4-Dichloro-2-fluorophenyl)methanamine in academic research?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like dimethylformamide (DMF). For example, intermediates are synthesized by reacting halogenated aromatic precursors with amines under controlled temperatures (50–60°C) and purified via column chromatography . Yields typically range from 82% to 86%, with structural confirmation via ¹H NMR (e.g., δ 9.78 ppm for amine protons in DMSO-d₆) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Key precautions include:

  • Storage : Refrigerated (<4°C), tightly sealed containers in dry, ventilated areas to prevent moisture absorption and electrostatic buildup .
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize vapor inhalation .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation if ingested or inhaled .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.4–8.6 ppm) and amine groups (δ 9.6–9.8 ppm). DMSO-d₆ is preferred for solubility and signal resolution .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement can validate bond angles and spatial configurations .

Advanced Research Questions

Q. How can researchers optimize reaction yields in synthesizing this compound derivatives?

  • Methodological Answer :

  • Solvent Selection : DMF enhances nucleophilicity due to its high polarity, but alternatives like acetonitrile may reduce side reactions.
  • Stoichiometry : Maintain a 3:1 molar ratio of K₂CO₃ to substrate to ensure complete deprotonation .
  • Temperature Control : Gradual heating (50°C for 6 hours) prevents decomposition of nitro-substituted intermediates .

Q. What strategies are used to analyze structure-activity relationships (SAR) of antitumor derivatives containing this compound?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, methoxy) at specific positions on quinazoline scaffolds to assess cytotoxicity. For instance, 4-nitrophenoxy derivatives show enhanced antitumor activity compared to methoxy analogs .
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HCT-116) to correlate IC₅₀ values with substituent electronic effects .

Q. How should contradictory data in biological activity or synthetic yields be resolved?

  • Methodological Answer :

  • Iterative Analysis : Replicate experiments under identical conditions (solvent purity, temperature gradients) to rule out procedural variability .
  • Cross-Validation : Compare NMR and HPLC data across batches to identify impurities or stereochemical inconsistencies .

Q. What role does computational modeling play in predicting the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., EGFR kinase) to prioritize derivatives for synthesis .

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